molecular formula C70H88Cl2N14O13 B13912739 benzyl N-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[6'-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-2-(phenylmethoxycarbonylamino)pentan-3-yl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride

benzyl N-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[6'-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-2-(phenylmethoxycarbonylamino)pentan-3-yl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride

Cat. No.: B13912739
M. Wt: 1404.4 g/mol
InChI Key: JNZDKGSCQOCXLS-QVPUSSCVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

BZiPAR is synthesized through a series of peptide coupling reactions. The process involves the coupling of Rhodamine 110 with N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide. The reaction typically employs coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of BZiPAR involves large-scale peptide synthesis techniques. The process is optimized for high yield and purity, often using automated peptide synthesizers. The final product is purified through high-performance liquid chromatography (HPLC) to ensure the removal of impurities and by-products .

Scientific Research Applications

BZiPAR is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Mechanism of Action

BZiPAR exerts its effects through enzymatic cleavage by proteases. The compound is designed to be a substrate for trypsin and other serine proteases. Upon cleavage of the peptide bonds, Rhodamine 110 is released, which fluoresces and can be detected using fluorescence spectroscopy. This mechanism allows for the real-time monitoring of protease activity and the identification of protease inhibitors .

Comparison with Similar Compounds

BZiPAR is unique due to its specific substrate properties and strong fluorescence. Similar compounds include other Rhodamine 110-based substrates, such as:

These compounds share similar fluorescent properties but differ in their specific peptide sequences, making them suitable for different protease targets and applications.

Properties

Molecular Formula

C70H88Cl2N14O13

Molecular Weight

1404.4 g/mol

IUPAC Name

benzyl N-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[6'-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-2-(phenylmethoxycarbonylamino)pentan-3-yl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride

InChI

InChI=1S/C70H86N14O13.2ClH/c1-5-68(3,55(81-66(92)94-39-41-19-9-7-10-20-41)61(89)83-35-17-27-51(83)59(87)79-49(57(71)85)25-15-33-77-64(73)74)43-29-31-47-53(37-43)96-54-38-44(30-32-48(54)70(47)46-24-14-13-23-45(46)63(91)97-70)69(4,6-2)56(82-67(93)95-40-42-21-11-8-12-22-42)62(90)84-36-18-28-52(84)60(88)80-50(58(72)86)26-16-34-78-65(75)76;;/h7-14,19-24,29-32,37-38,49-52,55-56H,5-6,15-18,25-28,33-36,39-40H2,1-4H3,(H2,71,85)(H2,72,86)(H,79,87)(H,80,88)(H,81,92)(H,82,93)(H4,73,74,77)(H4,75,76,78);2*1H/t49-,50-,51-,52-,55+,56+,68-,69-;;/m0../s1

InChI Key

JNZDKGSCQOCXLS-QVPUSSCVSA-N

Isomeric SMILES

CC[C@@](C)(C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)[C@](C)(CC)[C@@H](C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O3)[C@@H](C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)OCC9=CC=CC=C9.Cl.Cl

Canonical SMILES

CCC(C)(C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)C(C)(CC)C(C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O3)C(C(=O)N8CCCC8C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)OCC9=CC=CC=C9.Cl.Cl

Origin of Product

United States

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